An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a heterocyclic organic compound that belongs to the pyrazole family. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry due to its wide range of biological activities.[1] The presence of a reactive chloromethyl group and a benzyl substituent makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, reactivity, and potential applications of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride, offering insights for researchers and scientists in the field.
Physicochemical Properties
Detailed experimental data for 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is not extensively available in public literature. However, based on its structure and data from chemical suppliers, the following properties can be summarized.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂Cl₂N₂ | [2][3] |
| Molecular Weight | 243.13 g/mol | [2][3] |
| CAS Number | 861135-54-8 | [2][3] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Melting Point | Not available. Related benzylpyrazole derivatives exhibit a range of melting points. For example, 1-benzyl-4-iodo-1H-pyrazole has a melting point of 62-66 °C. | |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is likely limited for the free base but enhanced for the hydrochloride salt. Benzyl chloride is moderately soluble in water and highly soluble in alcohol and ether.[4] | Inferred |
| Purity (Typical) | ≥95% | [2] |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is not readily found in peer-reviewed literature. However, a plausible and efficient synthesis can be designed based on established organic chemistry principles, starting from the corresponding alcohol, (1-benzyl-1H-pyrazol-4-yl)methanol. This precursor can be synthesized through various methods, including the reduction of the corresponding aldehyde or ester. The final step involves the chlorination of the alcohol.
Proposed Synthetic Pathway: Chlorination of (1-benzyl-1H-pyrazol-4-yl)methanol
The conversion of the primary alcohol to the corresponding alkyl chloride can be achieved using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The use of thionyl chloride is a common and effective method for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The formation of the hydrochloride salt is an inherent part of this process when an excess of the chlorinating agent or a source of HCl is present.
Caption: Proposed synthesis of 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride.
Experimental Protocol:
Materials:
-
(1-benzyl-1H-pyrazol-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a gas bubbler (to vent HCl and SO₂), dissolve (1-benzyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen.
-
Addition of Thionyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 15-20 minutes. The reaction is exothermic, and a gentle reflux may be observed.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product, 1-Benzyl-4-(chloromethyl)-1H-pyrazole, can be purified by column chromatography on silica gel.
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Hydrochloride Salt Formation: To form the hydrochloride salt, dissolve the purified free base in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate out of the solution.
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Final Product: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride as a solid.
Chemical Reactivity
The primary site of reactivity in 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is the chloromethyl group. This functional group is susceptible to nucleophilic substitution reactions, making the compound a versatile building block for introducing the 1-benzyl-1H-pyrazol-4-ylmethyl moiety into various molecules.
Nucleophilic Substitution Reactions
The chlorine atom in the chloromethyl group is a good leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles. This reactivity is fundamental to its utility in the synthesis of pharmaceutical intermediates.
Caption: General scheme of nucleophilic substitution at the chloromethyl group.
Examples of Nucleophilic Substitution Reactions:
-
Alkylation of Amines: The compound can be used to alkylate primary and secondary amines to introduce the pyrazole motif. This is a common strategy in the synthesis of kinase inhibitors, where the pyrazole ring can interact with the hinge region of the kinase.[5][6]
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Formation of Ethers: Reaction with alcohols or phenols in the presence of a base leads to the formation of ethers.
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Formation of Thioethers: Thiols can readily displace the chloride to form thioethers, which are also found in various biologically active molecules.
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Alkylation of Anilines: The reaction with anilines is a key step in the synthesis of many pharmaceutical compounds.[7]
The reactivity of the chloromethyl group is comparable to that of benzyl chloride, which is known to readily undergo nucleophilic substitution.[4] The presence of the pyrazole ring may have a modest electronic effect on the reactivity of the benzylic-like chloride.
Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Consequently, pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including inflammation, cancer, and infectious diseases.[1]
1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride serves as a key building block for the synthesis of pyrazole-containing drug candidates. Its utility stems from the ability to introduce the substituted pyrazole moiety into a larger molecule through the reactive chloromethyl handle.
Potential Therapeutic Targets:
-
Kinase Inhibitors: A significant number of kinase inhibitors incorporate a pyrazole ring.[8] The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors and donors, facilitating binding to the ATP-binding site of kinases.[5][6] 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride can be used to synthesize libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.
-
Anticancer Agents: Many pyrazole derivatives have demonstrated potent antitumor activity.[9] The incorporation of the 1-benzyl-4-methyl-1H-pyrazole unit may lead to novel compounds with improved efficacy and selectivity against cancer cell lines.
-
Antimicrobial Agents: The pyrazole nucleus is also present in compounds with antibacterial and antifungal properties. This building block could be utilized in the development of new antimicrobial agents to combat drug-resistant pathogens.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from its structural components, namely the benzyl chloride and pyrazole moieties.
Potential Hazards:
-
Corrosive: Similar to benzyl chloride, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[4]
-
Irritant: It may cause respiratory irritation.
-
Lachrymator: Benzyl chloride is a lachrymator, and this compound may have similar properties.
-
Toxicity: The toxicological properties have not been thoroughly investigated. However, it should be handled with care, assuming it is harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive chloromethyl group allows for the straightforward introduction of the 1-benzyl-pyrazole scaffold into a variety of molecules. While detailed experimental data on the compound itself is sparse, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. The prevalence of the pyrazole core in numerous approved drugs and clinical candidates underscores the potential of this compound as a key intermediate in the discovery and development of novel therapeutics. Researchers utilizing this compound should proceed with a solid understanding of its predicted reactivity and adhere to strict safety protocols.
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Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2015). PubMed. Retrieved from [Link]
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(PDF) Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. (2025). ResearchGate. Retrieved from [Link]
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